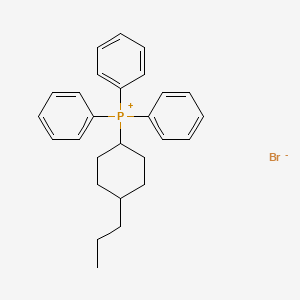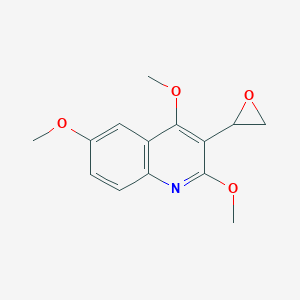![molecular formula C44H46 B14226951 1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} CAS No. 562823-36-3](/img/structure/B14226951.png)
1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} is a complex organic compound known for its unique structural properties. This compound features a central ethyne (acetylene) linkage connecting two benzene rings, each substituted with ethyl and pentylphenyl groups. The presence of multiple ethynyl groups and aromatic rings makes it a subject of interest in various fields of scientific research, particularly in materials science and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} typically involves a series of Sonogashira coupling reactions. This method is favored due to its efficiency in forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The reaction conditions generally include the use of a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, like CuI, in the presence of a base, such as triethylamine or diisopropylamine. The reaction is usually carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the Sonogashira coupling reaction for higher yields and purity, possibly through continuous flow reactors and automated systems to ensure consistent reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones or carboxylic acids under strong oxidative conditions.
Reduction: The compound can be reduced to form alkanes or alkenes, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Materials Science: Investigated for its potential in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells due to its conjugated structure and electronic properties.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} largely depends on its application. In materials science, its conjugated structure allows for efficient charge transport and light absorption/emission, making it suitable for use in electronic devices. The ethynyl linkages and aromatic rings facilitate π-π stacking interactions, enhancing its stability and performance in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide: Another compound with ethyne linkages and aromatic rings, used in optoelectronic applications.
4,4’- (Ethyne-1,2-diyl)dibenzaldehyde: A simpler compound with ethyne linkages, used as an intermediate in organic synthesis.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring precise control over molecular interactions and electronic behavior .
Eigenschaften
CAS-Nummer |
562823-36-3 |
|---|---|
Molekularformel |
C44H46 |
Molekulargewicht |
574.8 g/mol |
IUPAC-Name |
2-ethyl-1-[2-[2-ethyl-4-[2-(4-pentylphenyl)ethynyl]phenyl]ethynyl]-4-[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C44H46/c1-5-9-11-13-35-15-19-37(20-16-35)23-25-39-27-29-43(41(7-3)33-39)31-32-44-30-28-40(34-42(44)8-4)26-24-38-21-17-36(18-22-38)14-12-10-6-2/h15-22,27-30,33-34H,5-14H2,1-4H3 |
InChI-Schlüssel |
VKJYHRWYBQTTQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=C(C=C(C=C3)C#CC4=CC=C(C=C4)CCCCC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)
![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)

![9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene](/img/structure/B14226958.png)

